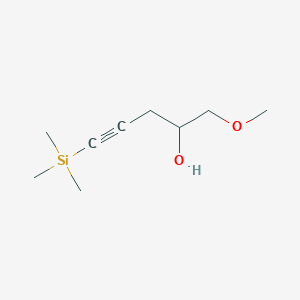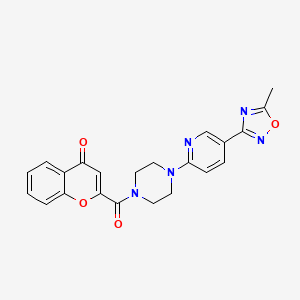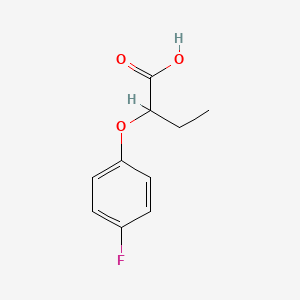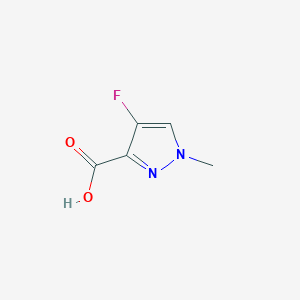![molecular formula C11H11ClO B2998054 [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol CAS No. 921195-33-7](/img/structure/B2998054.png)
[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol” is a chemical compound with the CAS Number 60329-13-7 . It has a molecular weight of 194.66 . The IUPAC name for this compound is (Z)- (2- (2-chlorobenzylidene)cyclopropyl)methanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol” is 1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5- . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol” is an oil-like substance . It is stored at -10 degrees Celsius . The compound has a molecular weight of 194.66 .Scientific Research Applications
Cyclopropene Oximes Preparation and Reactions
Cyclopropenone derivatives, including those similar to [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol, have been investigated for their reactivity and potential applications in organic synthesis. One study focused on the preparation of cyclopropenone oximes and their subsequent reactions with isocyanates, leading to the formation of 6-diazaspiro[2.3]hexenones. This research highlights the unique reactivity of cyclopropenone compounds, suggesting potential pathways for synthesizing novel organic structures that could be relevant for various applications, including pharmaceuticals and materials science (H. Yoshida et al., 1988).
Methanol Conversion to Hydrocarbons
Another significant application area is the conversion of methanol to hydrocarbons, where compounds like [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol may find use as intermediates or catalysts. A study detailed the mechanism of methanol conversion over zeolite H-ZSM-5, separating the formation of ethene from higher alkenes. This insight is crucial for the chemical industry, especially in producing ethene, a valuable raw material for plastics and other chemicals (S. Svelle et al., 2006).
Methanol-based Industrial Biotechnology
The role of methanol as a feedstock in biotechnology, particularly through the use of methylotrophic bacteria, is another area of research. A review article emphasized methanol's potential in the bioproduction of fine and bulk chemicals, underlining the advancements in genetic engineering of methylotrophs. This perspective could inform future research on utilizing compounds like [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol in biotechnological processes to produce valuable chemicals from methanol (J. Schrader et al., 2009).
Synthesis of Anti-mycobacterial Agents
Research on the synthesis of phenyl cyclopropyl methanones, which are structurally related to the compound of interest, has shown promising anti-tubercular activities. This work indicates the potential medicinal applications of cyclopropyl-containing compounds, offering a pathway for developing new anti-mycobacterial agents (N. Dwivedi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHLTBOCITXBJN-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1=CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(/C1=C/C2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)
![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)
![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2997980.png)




![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)